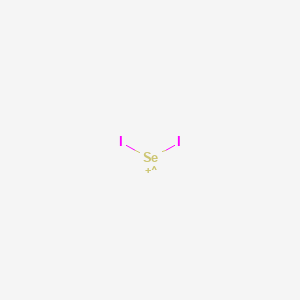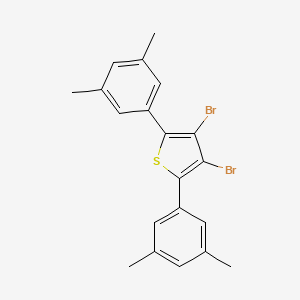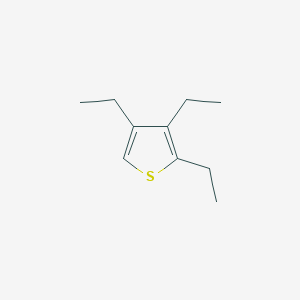
5-methyl-1H-pyrimidine-2,4-dione;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1H-pyrimidine-2,4-dione;dihydrate, also known as thymine, is a pyrimidine derivative and one of the four nucleobases in the nucleic acid of DNA. It plays a crucial role in the storage and transmission of genetic information. The compound is characterized by its molecular formula C5H6N2O2 and is known for its stability and ability to form hydrogen bonds with adenine in DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of urea with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-methyl-1H-pyrimidine-2,4-dione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyluracil.
Reduction: Reduction reactions can convert it to dihydrothymine.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: 5-methyluracil
Reduction: Dihydrothymine
Substitution: Various halogenated and alkylated derivatives
科学的研究の応用
5-methyl-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a component of DNA, it is essential for genetic studies and molecular biology research.
Medicine: Thymine analogs are used in antiviral and anticancer therapies.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
作用機序
The primary mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. This pairing is crucial for the stability and replication of the DNA double helix. In therapeutic applications, thymine analogs can inhibit DNA synthesis in rapidly dividing cells, making them effective in treating certain cancers and viral infections.
類似化合物との比較
Similar Compounds
Uracil: Similar structure but lacks the methyl group at the 5-position.
Cytosine: Contains an amino group at the 4-position instead of a keto group.
5-fluorouracil: A fluorinated analog used in cancer treatment.
Uniqueness
5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific role in DNA structure and function. The presence of the methyl group at the 5-position distinguishes it from uracil and contributes to its stability in the DNA double helix. Its ability to form stable hydrogen bonds with adenine is critical for the accurate transmission of genetic information.
特性
CAS番号 |
882732-00-5 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC名 |
5-methyl-1H-pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H6N2O2.2H2O/c1-3-2-6-5(9)7-4(3)8;;/h2H,1H3,(H2,6,7,8,9);2*1H2 |
InChIキー |
GMDPXCDUEHABOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)NC1=O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)




![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
